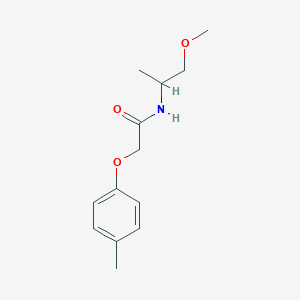
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide, also known as Mirogabalin, is a novel drug that belongs to the class of gabapentinoids. Gabapentinoids are a group of drugs that are used to treat neuropathic pain and epilepsy. Mirogabalin has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its efficacy in treating neuropathic pain.
作用机制
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters that are involved in pain signaling, thereby reducing pain.
Biochemical and Physiological Effects:
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide has been shown to reduce pain in animal models of neuropathic pain. It has also been shown to have anxiolytic and sedative effects in animal models. In humans, clinical trials have shown that N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide is well-tolerated and has a favorable safety profile.
实验室实验的优点和局限性
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide has several advantages for lab experiments. It has a favorable safety profile and is well-tolerated in humans. It has also been extensively studied in preclinical models, which makes it a good candidate for further research. However, its mechanism of action is not fully understood, which limits its potential applications.
未来方向
There are several future directions for research on N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide. One potential direction is to investigate its efficacy in treating other types of pain, such as inflammatory pain. Another potential direction is to investigate its potential as an anxiolytic or sedative. Additionally, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide is synthesized by reacting 4-methylphenol with chloroacetyl chloride to obtain 4-methylphenyl chloroacetate. This intermediate is then reacted with 2-methoxy-1-methylethylamine to obtain N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide.
科学研究应用
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide has been extensively studied in preclinical models for its efficacy in treating neuropathic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain. Clinical trials are currently underway to evaluate its efficacy in treating neuropathic pain in humans.
属性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC 名称 |
N-(1-methoxypropan-2-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C13H19NO3/c1-10-4-6-12(7-5-10)17-9-13(15)14-11(2)8-16-3/h4-7,11H,8-9H2,1-3H3,(H,14,15) |
InChI 键 |
PXVHIJUYSGZPSM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(C)COC |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(C)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B246818.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)


![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)


![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)


